AZD8421

CDK2 Kinase Selectivity Drug Discovery

AZD8421 is a uniquely selective CDK2 inhibitor (IC₅₀ 9 nM) engineered via Lys89 interaction to minimize off-target CDK1/4/6/9 activity, a critical advancement for unambiguous research on CDK4/6 inhibitor resistance and CCNE1-driven oncogenesis. Procure this high-purity tool compound to ensure translatable, reproducible results in your oncology programs. Suitable for in vitro and in vivo studies.

Molecular Formula C18H32N8O3S
Molecular Weight 440.6 g/mol
Cat. No. B12373785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD8421
Molecular FormulaC18H32N8O3S
Molecular Weight440.6 g/mol
Structural Identifiers
SMILESCCC(C(C)O)NC1=NC(=C2C(=N1)N(C=N2)CC)NC3CCN(C3)S(=O)(=O)NCC
InChIInChI=1S/C18H32N8O3S/c1-5-14(12(4)27)22-18-23-16(15-17(24-18)25(7-3)11-19-15)21-13-8-9-26(10-13)30(28,29)20-6-2/h11-14,20,27H,5-10H2,1-4H3,(H2,21,22,23,24)/t12-,13+,14+/m1/s1
InChIKeyROGNUCVYDNPNJI-RDBSUJKOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AZD8421: A Potent, Highly Selective CDK2 Inhibitor for Targeted Oncology Research


AZD8421 is a next-generation, orally bioavailable small-molecule inhibitor of cyclin-dependent kinase 2 (CDK2), currently in Phase I/IIa clinical development (NCT06188520). It exhibits potent inhibition of CDK2 with an IC₅₀ of 9 nM [1]. Its key differentiation from first-generation CDK2 inhibitors and other in-class candidates lies in its exceptional kinome-wide selectivity, driven by a specific hydrogen bond interaction with the CDK2-specific residue Lys89 near the solvent region of the ATP-binding pocket [2] . This structural feature underpins its ability to minimize off-target toxicity, a critical advancement in the field.

Why AZD8421 Cannot Be Interchanged with Other CDK2 or Pan-CDK Inhibitors


CDK2 inhibition as a therapeutic strategy has been historically hampered by dose-limiting toxicities arising from the poor selectivity of first-generation inhibitors against other CDK family members (e.g., CDK1, CDK4/6, CDK9) and the broader kinome [1]. This off-target activity narrows the therapeutic index and limits combinability with other agents, such as CDK4/6 inhibitors, which are standard-of-care in ER+ breast cancer [2]. Consequently, a molecule's kinome-wide selectivity profile is not an interchangeable property but a direct determinant of its experimental and therapeutic utility. Simply substituting AZD8421 with a less selective CDK2 inhibitor or a pan-CDK inhibitor will introduce confounding variables in research models, potentially obscuring the true biological consequences of selective CDK2 blockade and leading to non-interpretable or non-translatable results in oncology research programs.

AZD8421: Quantitative Evidence of Differentiation from Key Comparators


Kinome-wide Selectivity vs. CDK1, CDK4, and CDK6

AZD8421 demonstrates a highly selective inhibition profile, with an IC₅₀ of 9 nM for CDK2, and exhibits marked selectivity over the closely related CDK family members CDK1, CDK4, and CDK6 [1]. The J. Med. Chem. publication explicitly states the compound exhibits 'superior selectivity' against this panel of kinases, a critical differentiator from earlier, less selective CDK2 inhibitors [1]. This selectivity is a direct result of its binding mode, which forms a hydrogen bond with the CDK2-specific residue Lys89 .

CDK2 Kinase Selectivity Drug Discovery Oncology

Cellular Antiproliferative Activity and CCNE1-Dependence

The functional consequence of selective CDK2 inhibition is evident in cellular assays. In the CCNE1-amplified ovarian cancer cell line OVCAR3, AZD8421 potently inhibits proliferation with an IC₅₀ of 69 nM [1]. This is directly contrasted with a CCNE1 non-amplified ovarian cancer cell line, SKOV3, where the IC₅₀ is 2.05 µM [1]. This nearly 30-fold difference in potency demonstrates that AZD8421's antiproliferative effect is strongly dependent on, and correlated with, the genetic context of CCNE1 amplification, the canonical oncogenic driver of CDK2 activity.

CCNE1 Amplification Ovarian Cancer Cell Proliferation CDK2

In Vivo Efficacy in a Clinically Relevant Patient-Derived Xenograft Model

The translational potential of AZD8421 is substantiated by its demonstrated efficacy in an ovarian cancer patient-derived xenograft (PDX) model [1]. While specific quantitative data on tumor growth inhibition (TGI) is not detailed in the available abstracts, the peer-reviewed publication in Journal of Medicinal Chemistry reports this as a key finding [1]. This distinguishes AZD8421 from many tool compounds and early-stage CDK2 inhibitors whose development may stall due to poor in vivo pharmacokinetics or lack of in vivo efficacy. The progression to clinical trials is a direct consequence of this positive in vivo validation.

PDX Model Ovarian Cancer In Vivo Efficacy CDK2

AZD8421: Recommended Research and Industrial Application Scenarios Based on Evidence


Investigating CDK4/6 Inhibitor Resistance in ER+/HER2- Breast Cancer

AZD8421 is specifically being evaluated in a Phase I/IIa clinical trial (CYCAD-1, NCT06188520) as a monotherapy and in combination with CDK4/6 inhibitors for patients with ER+ HER2- advanced breast cancer who have previously progressed on a CDK4/6 inhibitor [1]. This clinical positioning is directly supported by the compound's high selectivity for CDK2 over CDK4/6 [2]. This makes AZD8421 the ideal tool compound for research programs aiming to model and overcome acquired resistance to standard-of-care CDK4/6 inhibitors, where CDK2 activation is a known escape mechanism.

Modeling CCNE1-Amplified Ovarian and Other Solid Tumors

The strong correlation between CCNE1 amplification and AZD8421's antiproliferative activity in cell lines (OVCAR3 vs. SKOV3) [3] and its efficacy in a CCNE1-amplified ovarian cancer PDX model [4] position this compound as a key reagent for studying CCNE1-driven oncogenesis. It is currently in clinical trials for patients with metastatic high-grade serous ovarian cancer (HGSOC) [1]. Researchers investigating the CDK2-CCNE1 axis should prioritize AZD8421 for in vitro and in vivo studies in genetically defined models where CCNE1 is overexpressed or amplified.

Differentiating the Role of CDK2 from Other CDKs in Cell Cycle Studies

Unlike pan-CDK inhibitors or first-generation CDK2 inhibitors, AZD8421's 'superior selectivity' for CDK2 over CDK1, CDK4, CDK6, and CDK9 [2] allows for a clean, targeted interrogation of CDK2's specific role in cell cycle progression, senescence, and transcriptional regulation. This specificity is critical for generating unambiguous data in basic cell biology research and for high-content screening campaigns aimed at identifying synthetic lethal partners or resistance mechanisms unique to selective CDK2 inhibition, without confounding off-target effects from other essential CDKs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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